DK-AH 269, also known as Cilobradine hydrochloride, is a synthetic compound classified as a benzazepinone derivative. [, , , , , ] It is a specific and potent inhibitor of the If channels, also known as hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, found in the sinus node of the heart. [, , , , , ] Cilobradine hydrochloride plays a crucial role in scientific research, specifically in cardiovascular research, by allowing investigation into the role of heart rate in various cardiac conditions and the potential therapeutic benefits of heart rate reduction. [, , , , , , ]
DK-AH 269 is classified as a pharmacological agent and is particularly noted for its action on HCN channels, which are integral to regulating neuronal excitability and cardiac function. It is sourced from various chemical suppliers, including Sigma-Aldrich, where it is available in solid form with a purity of over 98% as determined by high-performance liquid chromatography (HPLC) .
The synthesis of DK-AH 269 involves several key steps that typically include the formation of its core structure followed by functional group modifications. While specific proprietary methods may vary among manufacturers, the general synthetic route can be outlined as follows:
Technical parameters such as reaction temperatures, solvent choices, and purification methods (e.g., recrystallization or chromatography) are critical to achieving high yields and purity levels.
The molecular structure of DK-AH 269 can be described by its chemical formula and a molecular weight of approximately 345.83 g/mol. The compound features a bicyclic structure that includes:
The three-dimensional conformation allows for optimal interaction with target proteins, influencing both its efficacy and selectivity .
DK-AH 269 engages in several chemical reactions that are pivotal to its function as an HCN channel inhibitor:
The mechanism of action for DK-AH 269 primarily revolves around its inhibition of HCN channels. These channels play a crucial role in regulating neuronal excitability and cardiac rhythm:
The applications of DK-AH 269 span several fields:
DK-AH 269 (Cilobradine hydrochloride) functions as a use-dependent open-channel blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This pharmacological agent accesses its binding site within the channel pore from the intracellular side during the activation phase initiated by membrane hyperpolarization. The compound exhibits a distinct state-dependent binding preference, requiring channel opening to exert its inhibitory effect effectively [5] [9]. Research employing whole-cell patch-clamp techniques demonstrates that DK-AH 269's blocking efficacy increases progressively with repeated channel activations, as each hyperpolarizing pulse facilitates greater drug access to its binding domain within the open pore conformation [5] [8]. This mechanistic behavior explains the characteristic time-dependent development of current inhibition observed during repetitive stimulation protocols. Unlike classical voltage-gated channel blockers that bind to resting or inactivated states, DK-AH 269's open-channel blockade mechanism specifically targets the physiologically active conformation of HCN channels during their functional cycle [9].
DK-AH 269 exhibits differential blocking kinetics across HCN channel isoforms, with significant pharmacological implications. Quantitative studies reveal that the drug blocks HCN4 channels (predominant in cardiac sinoatrial node cells) approximately 5-10 times faster than HCN1 and HCN2 isoforms (more abundant in neuronal tissues) at equivalent concentrations [9]. This kinetic selectivity is demonstrated by the substantially reduced number of channel activations required to achieve steady-state blockade—only 20-40 activations for HCN4 compared to 200-400 activations for HCN1 and HCN2 when exposed to 5 µM cilobradine [9]. Despite these kinetic differences, the steady-state affinity (IC₅₀ ≈ 1 µM) remains comparable across all subtypes, suggesting a conserved binding site but distinct gating-dependent accessibility [9].
Table 1: Isoform-Specific Blocking Kinetics of DK-AH 269 (5 µM)
HCN Isoform | Primary Tissue Distribution | Activations to Steady-State Block | Physiological Role |
---|---|---|---|
HCN1 | Neuronal (hippocampus, cortex) | 200-400 | Neuronal excitability modulation |
HCN2 | Neuronal (midbrain, thalamus), cardiac | 200-400 | Diastolic membrane potential stabilization |
HCN4 | Cardiac sinoatrial node | 20-40 | Cardiac pacemaker activity |
The structural determinants underlying this isoform selectivity involve differences in the S5-P-S6 pore regions and the cytoplasmic gating machinery that governs conformational changes during activation. HCN4's slower activation kinetics paradoxically facilitate more efficient drug access during its prolonged open states, explaining the accelerated blockade compared to faster-activating neuronal isoforms [9]. This nuanced selectivity profile enables potential discrimination between cardiac and neuronal HCN functions at appropriate concentrations.
DK-AH 269 modulates both neuronal hyperpolarization-activated cation current (Iₕ) and cardiac pacemaker funny current (If) through shared molecular interactions with the HCN channel pore. The compound's benzazepinone core structure enables specific interactions within the inner pore vestibule, while its stereospecific *S*-configuration at the chiral center enhances binding affinity [7] [10]. Electrophysiological analyses demonstrate that DK-AH 269 suppresses Iₕ density in mouse dorsal root ganglion neurons with an apparent Kd of 0.1 µM when applied via repetitive step protocols (1-s steps from -38 to -108 mV at 0.5 Hz) [5]. In the ventral tegmental area (VTA) dopamine neurons, DK-AH 269 effectively normalizes pathological Iₕ increases and reverses stress-induced neuronal hyperactivity, demonstrating its functional efficacy in neural circuits implicated in depressive disorders [3] [6].
Cardiovascular studies reveal that DK-AH 269 inhibits sinoatrial node I_f currents at concentrations as low as 0.62 µM, significantly reducing diastolic depolarization rate and heart rate [7] [9]. The compound's concentration-dependent effects exhibit a biphasic profile: lower doses (≤2 mg/kg) selectively reduce heart rate without altering rhythm regularity, while higher doses (>2 mg/kg) induce profound bradyarrhythmias characterized by exponential increases in RR-interval variability [9]. This dose-response pattern suggests preferential HCN4 blockade at lower concentrations with additional HCN2 inhibition at higher doses, mirroring the arrhythmic phenotype observed in HCN2-knockout models.
Table 2: Physiological Effects of DK-AH 269 on Neuronal vs. Cardiac Currents
Parameter | Neuronal Iₕ (VTA DA neurons) | Cardiac I_f (Sinoatrial Node) |
---|---|---|
Primary HCN Isoforms | HCN1, HCN2, HCN4 | Primarily HCN4 |
Effective Blocking Concentration | 0.1-1 µM (in vitro) | 0.62 µM (in vitro); 2 mg/kg (in vivo) |
Functional Consequence | Normalization of stress-induced hyperactivity; sustained antidepressant efficacy | Heart rate reduction; diastolic depolarization slowing |
Therapeutic Implication | Rapid-acting antidepressant effects | Potential bradycardic agent (limited by proarrhythmic effects) |
Key Physiological Role | Regulation of neuronal excitability and firing patterns | Cardiac pacemaker activity |
DK-AH 269 demonstrates complex interactions with the cyclic nucleotide-dependent gating apparatus of HCN channels. While primarily characterized as a pore blocker, the compound modulates channel sensitivity to intracellular cyclic nucleotides through allosteric mechanisms. Research indicates that DK-AH 269 binding does not directly compete with cyclic nucleotides at the cytoplasmic cyclic nucleotide-binding domain (CNBD) but rather stabilizes the closed-state conformation during deactivation cycles [1] [6]. This action effectively increases the energy barrier for cAMP-mediated gating shifts, requiring higher nucleotide concentrations to achieve equivalent activation probabilities [6].
In neuronal systems, DK-AH 269 counteracts stress-induced increases in cAMP sensitivity observed in VTA dopamine neurons from chronic social defeat stress models. By reducing maximal Iₕ conductance and subtly shifting the voltage-dependence of activation toward more hyperpolarized potentials, DK-AH 269 effectively decouples neuronal excitability from cAMP-mediated neuromodulatory inputs [3] [6]. This pharmacological action normalizes pathological hyperactivity without completely abolishing physiological HCN channel function. The convergence of DK-AH 269 and ketamine on HCN channel modulation in VTA circuits suggests a shared downstream mechanism underlying their rapid antidepressant effects, positioning HCN channels as critical convergence nodes for diverse antidepressant strategies [6].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6